molecular formula C12H13N B15399572 2-(2-Methylprop-1-en-1-yl)-1H-indole CAS No. 3417-69-4

2-(2-Methylprop-1-en-1-yl)-1H-indole

Cat. No.: B15399572
CAS No.: 3417-69-4
M. Wt: 171.24 g/mol
InChI Key: ZWGRVEVXFUTDMP-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)-1H-indole is an indole derivative featuring a methylpropene (isoprenyl) substituent at the 2-position of the indole scaffold.

Properties

CAS No.

3417-69-4

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-1H-indole

InChI

InChI=1S/C12H13N/c1-9(2)7-11-8-10-5-3-4-6-12(10)13-11/h3-8,13H,1-2H3

InChI Key

ZWGRVEVXFUTDMP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC2=CC=CC=C2N1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

  • 2-Bromo-3-(2-methylprop-1-en-1-yl)-1H-indole (A11) : Brominated analog with a substituent at the 3-position .
  • 2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (41a/b) : Indole-pyrrole hybrids with bulky sulfonyl groups .
  • 3-(Methylthio)-2-(1-phenylallyl)-1H-indole (3y) and 2-(methylthio)-3-(1-phenylallyl)-1H-indole (4y) : Regioisomeric thioether derivatives .

Table 1: Substituent Effects on Indole Core

Compound Substituent Position Key Functional Group Electronic Influence
Target compound 2-position Methylpropene Electron-donating (allyl π-system)
A11 3-position Bromine Electron-withdrawing (inductive effect)
41a/b 2-position Phenylsulfonyl Electron-withdrawing (resonance)
3y/4y 2- or 3-position Methylthio Polarizable, moderate electron donation

Spectroscopic Comparisons

NMR Analysis :

  • Target Compound : Expected $ ^1H $ NMR signals for methylpropene protons: vinyl protons (δ ~5.0–5.5 ppm, multiplet) and methyl groups (δ ~1.7–1.9 ppm, singlet). $ ^13C $ NMR would show sp² carbons (δ ~110–130 ppm) and quaternary carbons (δ ~135–145 ppm) .
  • A11 (Brominated Analog) : Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., C-3 proton δ > 7.5 ppm) .
  • 41a/b (Sulfonyl Derivatives) : Sulfonyl groups induce significant deshielding; aromatic protons near the sulfonyl group appear δ > 8.0 ppm .

HRMS Data :

  • Target Compound : Theoretical [M+Na]$^+$ for $ C{12}H{13}N $: 188.0944.
  • A11 : Bromine’s isotopic pattern (1:1 ratio for $ ^{79}Br/^{81}Br $) aids identification .
  • Nitro-Indole () : HRMS m/z 253.0979 ($ C{15}H{13}N2O2 $) highlights nitro group contribution .

Reactivity and Stability

  • Electrophilic Substitution : The methylpropene group at the 2-position directs incoming electrophiles to the 5- or 6-position due to resonance donation. In contrast, bromine (A11) or sulfonyl groups (41a/b) deactivate the ring, reducing electrophilic reactivity .
  • Oxidative Stability : The allyl group in the target compound may render it prone to oxidation or polymerization, unlike brominated or sulfonated analogs .
  • Regioselectivity in Functionalization : Thioether derivatives (3y/4y) exhibit a 4.8:1 regiomeric ratio, highlighting the electronic bias of substituents .

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